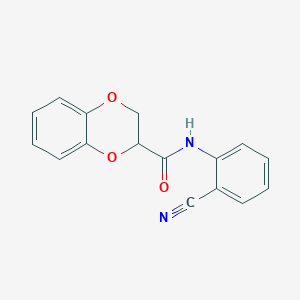

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIAEXNCCKYGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the cyanophenyl group reduced to an amine.

Substitution: Substituted derivatives with different functional groups replacing the cyanophenyl group.

Scientific Research Applications

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: These compounds share structural similarities and have been studied for their biological activities, including anticancer and anti-inflammatory properties.

Pyrrole Derivatives: Known for their diverse biological activities, including antibacterial and antifungal properties.

Uniqueness

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a benzodioxine ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .

Biological Activity

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

Chemical Structure

The compound features a unique structure that includes a benzodioxine ring fused with a carboxamide group and a cyanophenyl substituent. The molecular formula is , and it has the following InChI representation:

Synthesis

The synthesis typically involves the reaction of 2-cyanophenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Common coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond. Continuous flow synthesis methods can enhance yield and efficiency for industrial production.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MCF-7) through mechanisms involving DNA binding and molecular docking studies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Biochemical Probing

Due to its structural properties, this compound is being investigated as a biochemical probe for various biological targets. Its ability to interact with specific proteins makes it a candidate for further exploration in drug development.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Inflammatory Response

In an animal model of inflammation, administration of the compound led to a significant reduction in edema compared to control groups. The results indicate its potential as an anti-inflammatory agent.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| Medium Dose | 50 |

| High Dose | 70 |

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and related derivatives?

Methodological Answer:

Synthesis typically involves coupling a benzodioxine precursor with a cyanophenyl carboxamide moiety. Key steps include:

Amine Activation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated carbonyl reagents (e.g., bromoacetyl chloride) under basic conditions (pH 8–10, Na₂CO₃) to form intermediates .

Carboxamide Formation : Condensation with 2-cyanophenyl derivatives via nucleophilic acyl substitution.

Purification : Column chromatography or recrystallization for isolation.

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride (Na₂CO₃, RT) | Sulfonamide intermediate | 70–85% |

| 2 | Intermediate + 2-bromoacetamide derivatives (LiH, DMF) | Coupling to carboxamide | 60–75% |

Basic: How is structural characterization performed for benzodioxine carboxamide derivatives?

Methodological Answer:

Advanced: How can researchers optimize reaction yields for analogs with varying substituents on the phenyl ring?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), base strength (LiH vs. K₂CO₃), and temperature.

- Case Study ( ) : Substituted phenyl groups (e.g., 4-NO₂, 4-Cl) showed higher yields (~75%) in polar aprotic solvents due to enhanced nucleophilicity.

- Contradiction Resolution : Lower yields for bulky substituents (e.g., 2,4-diCl) may require prolonged reaction times or microwave-assisted synthesis.

Advanced: How should discrepancies in enzyme inhibition data across assay conditions be addressed?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled pH, temperature, and substrate concentrations (e.g., α-glucosidase assays at pH 6.8, 37°C) .

- Statistical Analysis : Use ANOVA or t-tests to compare triplicate data (mean ± SEM). For example, IC₅₀ values for acetylcholinesterase inhibition varied by ±5% across batches due to enzyme lot differences.

- Validation : Cross-check with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

Basic: What safety protocols are critical when handling benzodioxine carboxamides?

Methodological Answer:

- Hazard Codes : Refer to H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental hazards) .

- Precautions :

- Use fume hoods and PPE (gloves, goggles).

- Avoid aqueous release; neutralize waste with 10% NaHCO₃ before disposal.

Advanced: How can computational methods guide the design of selective inhibitors using this scaffold?

Methodological Answer:

- Molecular Docking : Map interactions between the carboxamide group and target active sites (e.g., glucocorticoid receptor in ).

- SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding affinity.

- In Silico Tools : Use AutoDock Vina or Schrödinger Suite for binding free energy calculations.

| Substituent | α-Glucosidase IC₅₀ (µM) | Acetylcholinesterase IC₅₀ (µM) |

|---|---|---|

| 4-NO₂ | 12.3 ± 0.5 | 18.7 ± 1.2 |

| 4-OCH₃ | 28.9 ± 1.1 | 35.4 ± 2.0 |

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : α-Glucosidase (anti-diabetic potential) and acetylcholinesterase (neuroprotective activity) assays using spectrophotometric methods .

- Cell Viability : MTT assay on cancer cell lines (e.g., HepG2) to assess cytotoxicity.

Advanced: What strategies resolve low solubility issues in biological testing?

Methodological Answer:

- Prodrug Design : Introduce hydrophilic groups (e.g., -SO₃H, -PO₃H₂) to the benzodioxine core.

- Formulation : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in PBS .

Basic: How are purity and stability assessed during storage?

Methodological Answer:

- HPLC : Monitor degradation under accelerated conditions (40°C/75% RH).

- Stability Data ( ) : Store at RT in amber vials; ≤2% degradation over 6 months.

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.